![molecular formula C16H9ClN4OS B184662 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 59758-61-1](/img/structure/B184662.png)
7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as CTZ, is a heterocyclic compound that has been the subject of extensive scientific research in recent years. This compound has shown promise in a variety of applications, including as a potential therapeutic agent for the treatment of various diseases. In
Scientific Research Applications
7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not fully understood. However, it has been suggested that 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may act by inhibiting the activity of certain enzymes involved in inflammation and cancer. 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential as a treatment for neurological disorders.
Biochemical And Physiological Effects
Studies have shown that 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has also been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one in lab experiments is its high purity and stability. 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to fully understand the mechanism of action of 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential therapeutic applications. Additionally, more research is needed to fully understand the safety and toxicity of 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, particularly in human subjects. Overall, 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one involves the reaction of 3-phenyl-1,2,4-triazole-5-thiol with 3-chlorobenzaldehyde in the presence of a base. The resulting product is then subjected to a cyclization reaction to form the final product. This method has been optimized to produce high yields of 7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one with high purity.
properties
CAS RN |
59758-61-1 |
|---|---|
Product Name |
7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Molecular Formula |
C16H9ClN4OS |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-phenyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C16H9ClN4OS/c17-12-8-4-7-11(9-12)14-20-21-15(22)13(18-19-16(21)23-14)10-5-2-1-3-6-10/h1-9H |
InChI Key |
LBVBXJAZLBZHCG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N(C2=O)N=C(S3)C4=CC(=CC=C4)Cl |
Other CAS RN |
59758-61-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



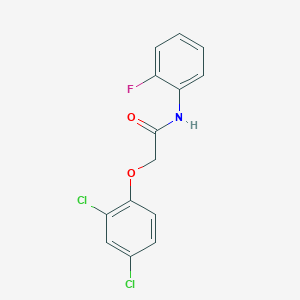

![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

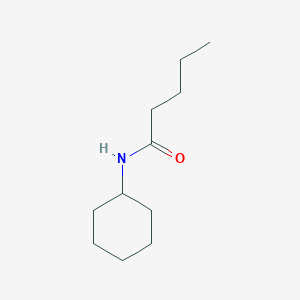
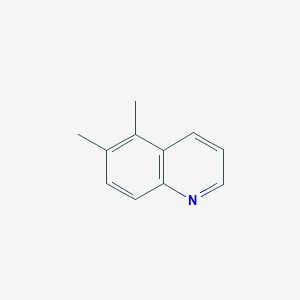

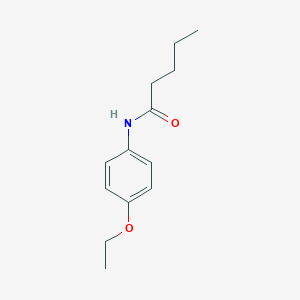

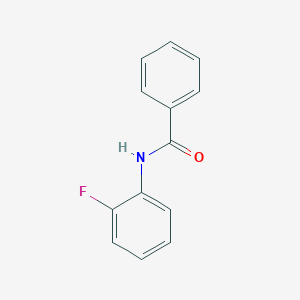
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
